molecular formula C14H18ClN3 B12937312 (R)-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride

(R)-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride

Cat. No.: B12937312
M. Wt: 263.76 g/mol
InChI Key: DEUBLEDZVSUZAN-RFVHGSKJSA-N
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Description

®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride is a chemical compound that features a pyrrolidine ring and a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the naphthyridine moiety. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and functionalization to form the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride is unique due to its combination of a pyrrolidine ring and a naphthyridine moiety, which imparts specific chemical and biological properties not found in simpler heterocycles like pyridine or pyrrole.

Properties

Molecular Formula

C14H18ClN3

Molecular Weight

263.76 g/mol

IUPAC Name

2-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,8-naphthyridine;hydrochloride

InChI

InChI=1S/C14H17N3.ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;/h1-2,4,6,8,11,15H,3,5,7,9-10H2;1H/t11-;/m1./s1

InChI Key

DEUBLEDZVSUZAN-RFVHGSKJSA-N

Isomeric SMILES

C1CNC[C@@H]1CCC2=NC3=C(C=CC=N3)C=C2.Cl

Canonical SMILES

C1CNCC1CCC2=NC3=C(C=CC=N3)C=C2.Cl

Origin of Product

United States

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